molecular formula C7H7ClFN B1369932 2-Chloro-4-fluoro-N-methylaniline CAS No. 823189-16-8

2-Chloro-4-fluoro-N-methylaniline

Cat. No. B1369932
M. Wt: 159.59 g/mol
InChI Key: YVVKDPSCNAOEOK-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-methylaniline is a chemical compound with the molecular formula C7H7ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of compounds that contain a phenyl group attached to an amino group .


Synthesis Analysis

The synthesis of anilines, including 2-Chloro-4-fluoro-N-methylaniline, can be achieved through various methods. One common method is the nitration of arenes followed by the reduction of nitroarenes . Another method involves the use of palladium-catalyzed amination . The specific synthesis process for 2-Chloro-4-fluoro-N-methylaniline may vary depending on the starting materials and the desired yield.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-fluoro-N-methylaniline consists of a benzene ring with a chlorine atom and a fluorine atom substituted at the 2nd and 4th positions respectively, and a methylamine group substituted at the nitrogen . The exact structure can be determined using techniques such as single-crystal XRD analysis .


Chemical Reactions Analysis

The chemical reactions involving 2-Chloro-4-fluoro-N-methylaniline can be complex and varied. The compound can undergo reactions such as nucleophilic substitution, nitroarene reduction, and reactions with Grignard reagents . The specific reactions would depend on the reaction conditions and the other reactants involved.

Scientific Research Applications

  • Metabolism Studies : 2-Chloro-4-fluoro-N-methylaniline undergoes metabolic transformations in rat liver microsomes, resulting in products like benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. This study helps in understanding the metabolism and potential toxicity of such compounds (Boeren et al., 1992).

  • Crystallography Analysis : The compound's structure and crystallization with other substances, such as succinimide, were analyzed using X-ray crystallography, shedding light on its chemical interactions and structural properties (Mayes et al., 2008).

  • Nucleophilic Displacement Reactions : Studies on the kinetics of nucleophilic displacement reactions involving substituted α-halogenopyridines and anilines, including 2-Chloro-4-fluoro-N-methylaniline, provide insights into reaction mechanisms and rates, which are crucial for synthetic chemistry applications (Brewis et al., 1974).

  • Spectroscopic Analysis : Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy have been used to analyze 2-Chloro-4-fluoro-N-methylaniline, providing detailed information on its vibrational modes and molecular interactions. This type of analysis is essential for understanding the compound's molecular characteristics (Arjunan & Mohan, 2009).

  • Synthesis of Novel Compounds : The compound has been utilized in the synthesis of novel chemical entities, potentially useful in the development of pharmaceuticals, agrochemicals, or other specialty chemicals (Du et al., 2005).

  • Antioxidant Activity Studies : Some derivatives of 2-Chloro-4-fluoro-N-methylaniline have been synthesized and evaluated for their antioxidant activities, highlighting potential therapeutic applications (Topçu et al., 2021).

  • Molecular Interaction Studies : Microwave spectroscopy and quantum chemistry have been employed to explore the internal rotation and molecular interactions in compounds like 2-Chloro-4-fluoro-N-methylaniline, contributing to a deeper understanding of its molecular dynamics (Nair et al., 2020).

Safety And Hazards

2-Chloro-4-fluoro-N-methylaniline may pose certain hazards. It is classified as a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken when handling this compound.

properties

IUPAC Name

2-chloro-4-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-10-7-3-2-5(9)4-6(7)8/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVVKDPSCNAOEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611103
Record name 2-Chloro-4-fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-N-methylaniline

CAS RN

823189-16-8
Record name 2-Chloro-4-fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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